molecular formula C30H46Na2O11 B14086751 CholicAcid3-O-beta-GlucuronideDisodiumSalt

CholicAcid3-O-beta-GlucuronideDisodiumSalt

Cat. No.: B14086751
M. Wt: 628.7 g/mol
InChI Key: MOVBKGRYWBHYTR-KAOLFDMQSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Cholic Acid 3-O-beta-Glucuronide Disodium Salt is a bile acid derivative with the molecular formula C30H46O11.2Na and a molecular weight of 628.66 g/mol . This compound is a glucuronide conjugate of cholic acid, which is a primary bile acid synthesized in the liver from cholesterol. Bile acids play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine.

Preparation Methods

The synthesis of Cholic Acid 3-O-beta-Glucuronide Disodium Salt involves the glucuronidation of cholic acid. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions. The reaction is catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) or can be chemically induced using reagents like glucuronic acid derivatives in the presence of catalysts . Industrial production methods may involve the use of bioreactors for enzymatic synthesis or chemical reactors for chemical synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Cholic Acid 3-O-beta-Glucuronide Disodium Salt undergoes various chemical reactions, including:

Scientific Research Applications

Cholic Acid 3-O-beta-Glucuronide Disodium Salt has several scientific research applications:

Mechanism of Action

The mechanism of action of Cholic Acid 3-O-beta-Glucuronide Disodium Salt involves its interaction with bile acid receptors and transporters in the body. The compound is absorbed in the intestine and transported to the liver, where it is involved in the emulsification and absorption of dietary fats. It also plays a role in the regulation of cholesterol levels and the maintenance of bile acid homeostasis . The molecular targets include bile acid receptors such as FXR (farnesoid X receptor) and transporters like ASBT (apical sodium-dependent bile acid transporter).

Comparison with Similar Compounds

Cholic Acid 3-O-beta-Glucuronide Disodium Salt can be compared with other bile acid derivatives such as:

Properties

Molecular Formula

C30H46Na2O11

Molecular Weight

628.7 g/mol

IUPAC Name

disodium;(2S,3S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C30H48O11.2Na/c1-13(4-7-21(33)34)16-5-6-17-22-18(12-20(32)30(16,17)3)29(2)9-8-15(10-14(29)11-19(22)31)40-28-25(37)23(35)24(36)26(41-28)27(38)39;;/h13-20,22-26,28,31-32,35-37H,4-12H2,1-3H3,(H,33,34)(H,38,39);;/q;2*+1/p-2/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23?,24+,25-,26+,28-,29+,30-;;/m1../s1

InChI Key

MOVBKGRYWBHYTR-KAOLFDMQSA-L

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H](C([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C)O)O)C.[Na+].[Na+]

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)O)O)C.[Na+].[Na+]

Origin of Product

United States

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